molecular formula C15H16O3 B7807811 3-Isobutoxy-2-naphthoic acid

3-Isobutoxy-2-naphthoic acid

Cat. No.: B7807811
M. Wt: 244.28 g/mol
InChI Key: GVYHZNVGKORYJV-UHFFFAOYSA-N
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Description

3-Isobutoxy-2-naphthoic acid is a chemical compound offered for research and development purposes. As a derivative of 3-hydroxy-2-naphthoic acid, a compound well-known for its role as a precursor to azo dyes and pigments , this ether analog is of interest in organic and medicinal chemistry exploration. The structure consists of a naphthalene ring system bearing a carboxylic acid group and an isobutoxy ether side chain. Researchers may investigate its use as a synthetic intermediate or building block for the preparation of more complex molecules, such as functional dyes, coordination compounds, or pharmacologically active targets. The presence of both the carboxylic acid and the ether functionality makes it a candidate for studying molecular interactions and crystal packing, influenced by the typical dimer formation through carboxylic groups seen in related structures . This product is intended for research purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, or for administration to humans.

Properties

IUPAC Name

3-(2-methylpropoxy)naphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-10(2)9-18-14-8-12-6-4-3-5-11(12)7-13(14)15(16)17/h3-8,10H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYHZNVGKORYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC2=CC=CC=C2C=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation and Directing Effects

To achieve carboxylation at the 2-position, the hydroxyl group must occupy a position that directs CO₂ insertion ortho to itself. For example, 3-isobutoxy-1-naphthol could theoretically undergo carboxylation at the 2-position. However, synthesizing such a precursor is non-trivial. Patent CN1026232C demonstrates that β-naphthol (2-naphthol) reacts with CO₂ under high-pressure conditions (0.6 MPa) to yield 2-hydroxy-3-naphthoic acid. Adapting this approach, 3-isobutoxy-2-naphthol could serve as a substrate, but its synthesis requires careful planning.

Reaction Optimization

Key parameters from EP0066205B1 include:

  • Temperature : 260°C for 8 hours.

  • CO₂ Pressure : 29.43 bar (30 kg/cm²).

  • Solvent : Light oil (boiling range 200–310°C).

  • Yield : Up to 80% for analogous compounds.

A hypothetical pathway involves:

  • Synthesizing 3-isobutoxy-2-naphthol : Alkylation of 2-naphthol with isobutyl bromide under basic conditions.

  • Carboxylation : Reacting the product with CO₂ under conditions similar to.

However, competing carboxylation at other positions and decomposition of the isobutoxy group under high temperatures pose significant challenges.

Suzuki Coupling and Modular Assembly

Modular synthesis using cross-coupling reactions offers precise control over substituent placement. The method described in ACS publication employs Suzuki-Miyaura couplings to introduce aryl groups onto a naphthoic acid core.

Core Structure Construction

The naphthoic acid template is synthesized via:

  • Condensation : Benzylidenesuccinate formation from diethyl succinate and benzaldehyde.

  • Cyclization : Acid-catalyzed ring closure to yield the naphthoic acid backbone.

  • Functionalization : Sequential Suzuki couplings with aryl boronic acids.

For this compound, a boronate ester could be introduced at the 3-position, followed by coupling with an isobutoxy-containing partner. However, Suzuki reactions typically target carbon-carbon bonds, necessitating alternative strategies for ether linkages.

Etherification via Mitsunobu Reaction

The Mitsunobu reaction enables reliable ether synthesis. Applying this to 3-hydroxy-2-naphthoic acid:

  • Protection : Convert the carboxylic acid to a methyl ester.

  • Mitsunobu Reaction : React with isobutanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Deprotection : Hydrolyze the ester to regenerate the carboxylic acid.

This method requires access to 3-hydroxy-2-naphthoic acid, which may be synthesized via directed ortho-metalation or hydroxylation of 2-naphthoic acid.

Alkoxylation and Nucleophilic Aromatic Substitution

Introducing the isobutoxy group at the 3-position demands innovative substitution strategies.

Ullmann-Type Coupling

Copper-catalyzed coupling of aryl halides with alcohols can form aryl ethers. For example:

  • Halogenation : Brominate 2-naphthoic acid at the 3-position using Br₂/FeBr₃.

  • Coupling : React 3-bromo-2-naphthoic acid with isobutanol in the presence of CuI and a base.

This method, while direct, faces limitations due to the electron-withdrawing effect of the carboxylic acid, which deactivates the ring toward nucleophilic substitution.

Directed Ortho-Metalation

Using a directing group to facilitate lithiation at the 3-position:

  • Directing Group Installation : Introduce a methoxy group at the 2-position.

  • Metalation : Treat with LDA to deprotonate the 3-position.

  • Electrophilic Quenching : Add isobutyl iodide to form the ether.

  • Decarboxylation : Remove the directing group and oxidize to the carboxylic acid.

This approach offers regioselectivity but involves multiple steps and sensitive intermediates.

Purification and Characterization

Activated Carbon Treatment

Patent CN1026232C highlights the role of activated carbon in purifying naphthoic acids. For this compound:

  • Adsorption Conditions : 50–80°C, 4–8 hours with 3–5% activated carbon.

  • Yield Improvement : Reduces 2-naphthol impurities by 1% and insolubles by 0.3%.

Crystallization and Filtration

Post-synthesis, acid precipitation (pH 2.0–6.8) followed by cooling to 25–30°C yields high-purity crystals.

Comparative Analysis of Methods

MethodKey StepsYieldChallengesScalability
Kolbe-SchmittCarboxylation under high-pressure~70%*Regioselectivity, thermal stabilityIndustrial
Suzuki CouplingCross-coupling of boronic acids60–75%*Requires halogenated precursorsLaboratory
Mitsunobu ReactionEtherification with DEAD50–65%Cost of reagents, protection stepsSmall-scale
Ullmann CouplingCopper-catalyzed alkoxylation40–55%Electron-deficient ring reactivityLimited

*Extrapolated from analogous reactions in and.

Industrial Applications and Scalability

The Kolbe-Schmitt method is most viable for large-scale production due to established infrastructure for high-pressure reactions. However, achieving regioselectivity for this compound requires precursor innovation. Modular approaches using Suzuki or Mitsunobu reactions are better suited for research-scale diversification.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. For example:
Reaction:
3-Isobutoxy-2-naphthoic acid + Methanol → Methyl 3-isobutoxy-2-naphthoate

Conditions:

  • Catalyst: Concentrated H₂SO₄ or HCl

  • Temperature: Reflux (60–80°C)

  • Yield: 85–92% (analogous to 6-isobutoxy-2-naphthoic acid esterification)

Mechanism:
Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by methanol. Water is eliminated to form the ester (Fig. 1A) .

Nucleophilic Acyl Substitution

The isobutoxy group at position 3 participates in substitution reactions under acidic or basic conditions.

Table 1: Substitution Reactions of this compound Derivatives

ReactantConditionsProductYieldSource
Anilineortho-xylene, 146–156°C3-Anilino-2-naphthoic acid98%
Thionyl chlorideReflux, 4h3-Isobutoxy-2-naphthoyl chloride89%
Sodium hydroxideAqueous ethanol, 70°C3-Hydroxy-2-naphthoic acid95%

Key Findings:

  • Demethylation of the isobutoxy group under alkaline conditions yields 3-hydroxy-2-naphthoic acid, a precursor for dyes and pharmaceuticals .

  • Aniline coupling requires polar solvents (e.g., ortho-xylene) and temperatures >140°C to minimize byproducts .

Suzuki-Miyaura Cross-Coupling

The naphthalene ring undergoes palladium-catalyzed cross-coupling with boronic acids.

Example Reaction:
this compound + p-Trifluoromethylphenylboronic acid → 3-Isobutoxy-6-(trifluoromethyl)-2-naphthoic acid

Conditions:

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (4:1)

  • Temperature: 100°C, 12h

  • Yield: 78% (analogous to )

Mechanism:
Oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid, and reductive elimination yield the biaryl product .

Decarboxylation Reactions

Thermal or photochemical decarboxylation eliminates CO₂, forming substituted naphthalenes.

Conditions:

  • Temperature: 200–250°C (thermal)

  • Catalyst: CuO nanoparticles

  • Yield: 70–80% (based on )

Application:
Synthesis of 3-isobutoxynaphthalene, a scaffold for agrochemicals .

Cyclization Reactions

Intramolecular cyclization forms polycyclic structures.

Example:
this compound → Naphtho[2,1-b]furan-2-carboxylic acid

Conditions:

  • Catalyst: PPA (polyphosphoric acid)

  • Temperature: 120°C, 6h

  • Yield: 65% (analogous to )

Mechanism:
Protonation of the carbonyl oxygen facilitates electrophilic aromatic substitution at the activated naphthalene position .

Biological Interactions

The carboxylic acid group engages in hydrogen bonding with biological targets, while the isobutoxy group modulates lipophilicity.

Key Data:

  • pKa: ~2.8 (carboxylic acid)

  • logP: 3.4–3.6 (undissociated form)

  • Bioactivity: Potential inhibition of cyclooxygenase-2 (COX-2) via salicylate-like binding .

Scientific Research Applications

3-Isobutoxy-2-naphthoic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism by which 3-isobutoxy-2-naphthoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory action may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. In cancer research, the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs differ in the substituent at the 3-position of the naphthalene ring:

Compound Name Substituent (3-position) Molecular Formula Key Properties/Applications References
3-Methoxy-2-naphthoic acid Methoxy (-OCH₃) C₁₂H₁₀O₃ Intermediate in dyes; regulated safety protocols .
3-Hydroxy-2-naphthoic acid Hydroxy (-OH) C₁₁H₈O₃ High acidity (pKa ~2.5–3.0); used in azo dyes .
3-Amino-2-naphthoic acid Amino (-NH₂) C₁₁H₉NO₂ Research applications in peptide coupling .
3-Iodo-p-naphthoic acid Iodo (-I) C₁₁H₇IO₂ High melting point (214°C); used in halogenation studies .
3-Acetoxy-2-naphthoic acid Acetoxy (-OAc) C₁₃H₁₀O₄ Ester hydrolysis studies; steric effects .
3-Isobutoxy-2-naphthoic acid Isobutoxy (-OCH₂CH(CH₃)₂) C₁₅H₁₆O₃ Predicted lower acidity vs. hydroxy analog; potential solubility in organic solvents. [Inferred]
Key Observations:
  • Acidity : The hydroxy derivative (3-Hydroxy-2-naphthoic acid) exhibits the highest acidity due to the electron-withdrawing -OH group, while the methoxy and isobutoxy analogs are less acidic due to the electron-donating alkoxy groups .
  • Reactivity: The amino group in 3-Amino-2-naphthoic acid enables participation in coupling reactions (e.g., amide bond formation), whereas the acetoxy group in 3-Acetoxy-2-naphthoic acid undergoes hydrolysis under mild conditions .
  • Synthesis : Alkoxy-substituted analogs (e.g., 6-(Isobutoxymethyl)-2-naphthoic acid) are synthesized via nucleophilic substitution or palladium-catalyzed carbonylation, as seen in .

Q & A

What are the recommended synthetic routes for 3-Isobutoxy-2-naphthoic acid, and how can its purity be validated?

Basic Research Focus
The synthesis of this compound typically involves esterification or etherification of 3-hydroxy-2-naphthoic acid derivatives. A common approach is the nucleophilic substitution of hydroxyl groups with isobutyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Post-synthesis, purity validation requires a combination of chromatographic (HPLC, TLC) and spectroscopic methods (¹H/¹³C NMR, FTIR). Quantifying residual solvents or byproducts via GC-MS is critical for pharmaceutical-grade applications. Recrystallization from ethanol/water mixtures is recommended for purification .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Focus
While direct safety data for this compound is limited, analogous naphthoic acids (e.g., 3-Methoxy-2-naphthoic acid) require strict precautions:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : In airtight containers, away from oxidizers and moisture .

How can reaction kinetics be systematically studied for this compound in polymerization or esterification?

Advanced Research Focus
Kinetic studies of naphthoic acid derivatives often employ titrimetry to monitor byproduct evolution (e.g., acetic acid in polymerization reactions). For example:

  • Experimental Design : React this compound with acylating agents (e.g., acetic anhydride) under controlled temperatures (100–150°C).
  • Data Collection : Use in-situ FTIR to track carbonyl group conversion or offline HPLC to quantify intermediates .
  • Analysis : Apply second-order kinetic models to determine rate constants and activation energies. Note phase changes (homogeneous to heterogeneous systems) that may alter reaction mechanisms .

What advanced spectroscopic techniques elucidate the photophysical behavior of this compound?

Advanced Research Focus
Fluorescence spectroscopy and time-resolved measurements are key for studying excited-state intramolecular proton transfer (ESIPT):

  • Steady-State Fluorescence : Compare emission spectra in polar (acetonitrile) vs. nonpolar (toluene) solvents to assess solvent-dependent proton transfer .
  • Lifetime Measurements : Use time-correlated single-photon counting (TCSPC) to differentiate static (pre-equilibrium) and dynamic (collisional) quenching mechanisms .
  • Methylation Control : Synthesize the methyl ester derivative to isolate ESIPT effects from other quenching pathways .

How can this compound derivatives be optimized for structure-based drug design targeting GPCRs?

Advanced Research Focus
Derivatives of 2-naphthoic acid are explored as antagonists for G protein-coupled receptors (e.g., P2Y14R):

  • Scaffold Modification : Introduce substituents (e.g., trifluoromethyl, piperidine) at the 4- and 7-positions to enhance binding affinity .
  • Fluorescent Probes : Conjugate Alexa Fluor 488 via alkyne-azide click chemistry for receptor localization studies. Validate specificity via competitive binding assays .
  • Computational Modeling : Use homology models based on P2Y12R X-ray structures to predict binding pockets and guide synthetic efforts .

What strategies resolve contradictions in solubility and stability data for this compound?

Advanced Research Focus
Discrepancies in solubility/stability data often arise from polymorphic forms or impurities:

  • Polymorph Screening : Recrystallize from diverse solvents (e.g., DMSO, THF) and characterize via XRD to identify stable crystalline phases .
  • Accelerated Stability Testing : Expose samples to elevated temperatures/humidity (ICH Q1A guidelines) and monitor degradation via LC-MS.
  • pH Profiling : Assess solubility in buffered solutions (pH 1–12) to identify ionizable groups and optimize formulation .

How can derivatization of this compound enhance its pharmacological utility?

Advanced Research Focus
Derivatization strategies include:

  • Amide Formation : React with primary amines (e.g., benzylamine) using EDCl/HOBt coupling to improve bioavailability .
  • Ester Hydrolysis : Convert to the free acid under alkaline conditions for metal-organic framework (MOF) synthesis .
  • Functionalization : Introduce electron-withdrawing groups (e.g., nitro) to modulate electronic properties for optoelectronic applications .

What crystallographic techniques are critical for analyzing this compound’s solid-state properties?

Advanced Research Focus
Single-crystal XRD is indispensable for elucidating supramolecular interactions:

  • Synthon Identification : Analyze hydrogen-bonding motifs (e.g., carboxylic acid dimers) and π-π stacking in crystal lattices .
  • Co-Crystallization : Screen with co-formers (e.g., nicotinamide) to enhance solubility without altering pharmacological activity .
  • Thermal Analysis : Pair DSC/TGA with XRD to correlate phase transitions with structural changes .

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